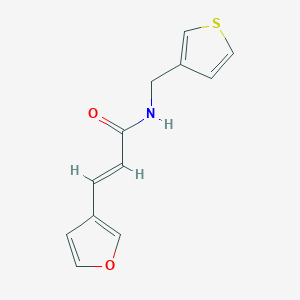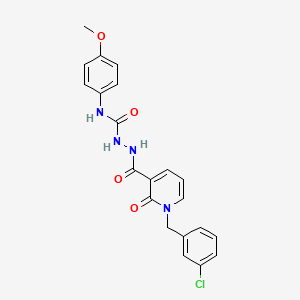![molecular formula C19H15BrN2O4 B2929536 2-(4-Bromophenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate CAS No. 1795506-99-8](/img/structure/B2929536.png)
2-(4-Bromophenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Bromophenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate” is a complex organic molecule. It contains several functional groups including a bromophenyl group, an oxoethyl group, a cyclopropyl group, a methyl group, an oxazolo group, a pyridine group, and a carboxylate group .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and a variety of chemical reactions. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecule contains a cyclopropyl group, which is a three-membered carbon ring . It also contains an oxazolo group, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen) . The pyridine group is a six-membered ring containing one nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of a molecule depend on its structure and the functional groups it contains. For example, the presence of a carboxylate group might make the molecule acidic .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound of interest has been explored in the context of synthesizing new heterocyclic compounds. For instance, Rybakov and Babaev (2014) described the synthesis of substituted oxazolo-[3,2-a]pyridines, which upon treatment with specific reagents, undergo cyclization to form oxazolo-[3,2-a]pyridinium cations. These compounds, through further chemical transformations, can yield aminoindolizines with potential applications in medicinal chemistry (Rybakov & Babaev, 2014).
Heterocyclic Compound Synthesis
Okonya, Hoffman, and Johnson (2002) developed methods for synthesizing 2-oxazolone-4-carboxylates from ketoesters, highlighting the compound's role in forming structurally diverse heterocycles. These heterocycles can be further modified to yield compounds with potential biological activity, indicating the compound's utility in drug discovery and development (Okonya, Hoffman, & Johnson, 2002).
Antimicrobial Activity
El‐Kazak and Ibrahim (2013) synthesized a series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines starting from compounds similar to the one of interest. The synthesized compounds were screened for antimicrobial activity, indicating the compound's relevance in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Pharmacological Evaluation
Suresh, Lavanya, and Rao (2016) evaluated the antibacterial and antifungal activities of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, derived from compounds similar to the one of interest. Their findings suggest the potential of these compounds in treating infections, underscoring the compound's importance in pharmacological research (Suresh, Lavanya, & Rao, 2016).
Antioxidant and Anticholinergic Activities
Rezai et al. (2018) synthesized natural bromophenols and evaluated their antioxidant and anticholinergic activities. Their work illustrates the broader chemical utility and potential therapeutic applications of compounds structurally related to 2-(4-Bromophenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate in treating oxidative stress-related diseases and cholinergic disorders (Rezai et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c1-10-17-14(8-15(11-2-3-11)21-18(17)26-22-10)19(24)25-9-16(23)12-4-6-13(20)7-5-12/h4-8,11H,2-3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKVEOQODLKVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2929454.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2929456.png)
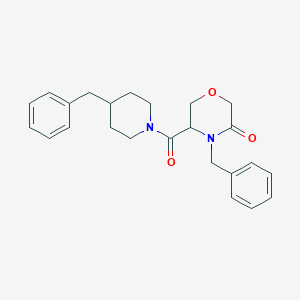
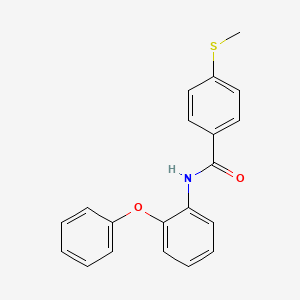
![N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2929463.png)
![(1R,5S)-N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2929465.png)
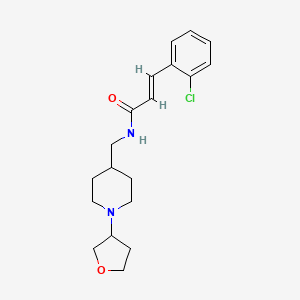
![2-[3-Methylbutan-2-yl(1,2-oxazol-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2929467.png)
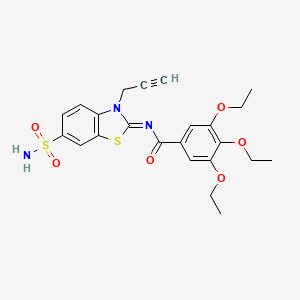
![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2929469.png)
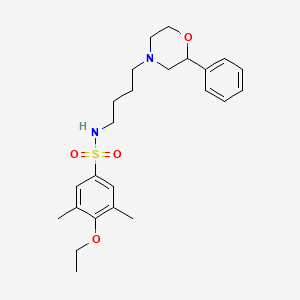
![1-(6-cyclopropylpyridazin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2929471.png)
